molecular formula C11H9NO4 B1248672 Methyl 2,6-dihydroxy-4-quinolinecarboxylate CAS No. 66416-75-9

Methyl 2,6-dihydroxy-4-quinolinecarboxylate

Cat. No. B1248672
CAS RN: 66416-75-9
M. Wt: 219.19 g/mol
InChI Key: VMFVSNYOKIVXJO-UHFFFAOYSA-N
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Description

“Methyl 2,6-dihydroxy-4-quinolinecarboxylate” belongs to the class of organic compounds known as hydroxyquinolines . Hydroxyquinolines are compounds containing a quinoline moiety bearing a hydroxyl group . It has been detected, but not quantified in, breakfast cereal and cereals and cereal products . This could make “Methyl 2,6-dihydroxy-4-quinolinecarboxylate” a potential biomarker for the consumption of these foods .


Synthesis Analysis

Based on a literature review, very few articles have been published on "Methyl 2,6-dihydroxy-4-quinolinecarboxylate" . More research is needed to provide a detailed synthesis analysis.


Molecular Structure Analysis

“Methyl 2,6-dihydroxy-4-quinolinecarboxylate” is an organic compound with the molecular formula C11H9NO4 . The molecular weight is 219.0532 Da .

Scientific Research Applications

Chemical Structure and Synthesis

  • Methyl 2,6-dihydroxy-4-quinolinecarboxylate has been studied in the context of aromatic δ-peptides, contributing to the design and synthesis of helical, quinoline-derived oligoamide foldamers. These oligomers, characterized by their helical structures, demonstrate significant stability even at high temperatures (Jiang et al., 2003).

Medicinal Chemistry and Drug Development

  • Research has investigated quinoline derivatives, including methyl 2,6-dihydroxy-4-quinolinecarboxylate, for their antimicrobial properties. These compounds have shown potential as antimicrobial agents, particularly against gram-negative microorganisms (Agui et al., 1977).

Advanced Organic Synthesis Techniques

  • A method involving methyl 2,6-dihydroxy-4-quinolinecarboxylate for synthesizing 4-hydroxy-1H-[1,2,4]triazino[4,5-a]quinoline-1,6(2H)-dione has been developed. This process demonstrates the chemical's versatility in facilitating the creation of complex organic compounds (Edmont & Chenault, 2003).

Biological Activity and Molecular Interactions

  • Methyl 2,6-dihydroxy-4-quinolinecarboxylate-related compounds have been synthesized and tested for their antibacterial activity, highlighting their relevance in developing new antibiotics (Miyamoto et al., 1995).

Molecular Docking and Computational Studies

  • Research involving methyl 2,6-dihydroxy-4-quinolinecarboxylate derivatives has included molecular docking studies to assess their potential as inhibitors of Hepatitis B Virus replication. This indicates the compound's utility in computational biology and drug discovery (Kovalenko et al., 2020).

Future Directions

The future directions for the research on “Methyl 2,6-dihydroxy-4-quinolinecarboxylate” could include more detailed studies on its synthesis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential use as a biomarker for the consumption of certain foods could be further explored .

properties

IUPAC Name

methyl 6-hydroxy-2-oxo-1H-quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-11(15)8-5-10(14)12-9-3-2-6(13)4-7(8)9/h2-5,13H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFVSNYOKIVXJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438225
Record name methyl 6-hydroxy-2-oxo-1H-quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,6-dihydroxy-4-quinolinecarboxylate

CAS RN

66416-75-9
Record name Methyl 1,2-dihydro-6-hydroxy-2-oxo-4-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66416-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 6-hydroxy-2-oxo-1H-quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,6-dihydroxy-4-quinolinecarboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039387
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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